6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol
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Overview
Description
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. The presence of a trifluoromethyl group in the phenyl ring and a hydroxyl group in the triazine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazine ring can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group may participate in hydrogen bonding with target proteins, influencing their activity. The triazine ring can interact with various enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenyl-1,2,4-triazine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6-Methyl-1,2,4-triazine-5-ol: Lacks the trifluoromethyl group, which may influence its lipophilicity and pharmacokinetic properties.
3-Phenyl-1,2,4-triazine:
Uniqueness
The presence of both the trifluoromethyl group and the hydroxyl group in 6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol makes it unique compared to similar compounds
Properties
IUPAC Name |
6-methyl-3-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c1-6-10(18)15-9(17-16-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQHZFQVIYQPQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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